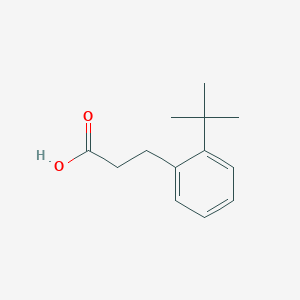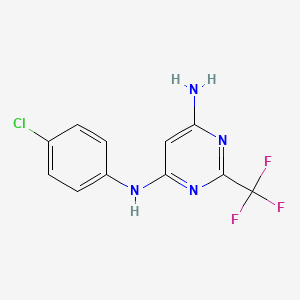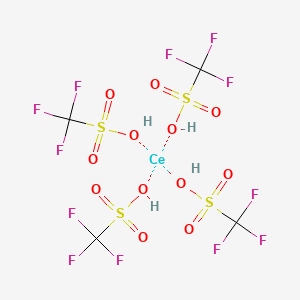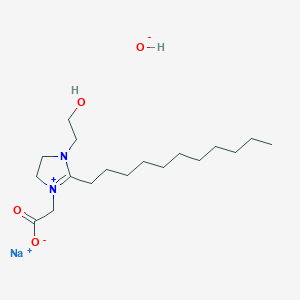
Benzenepropanoic acid, 2-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Benzenepropanoic acid, 2-(1,1-dimethylethyl)- typically involves esterification reactions. One common method involves the reaction of benzenepropanoic acid with 2-ethylhexanol under acidic conditions to form the ester . Industrial production methods often involve large-scale esterification processes using specialized equipment to ensure high yield and purity .
Chemical Reactions Analysis
Benzenepropanoic acid, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Scientific Research Applications
Benzenepropanoic acid, 2-(1,1-dimethylethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 2-(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to changes in cellular processes. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .
Comparison with Similar Compounds
Benzenepropanoic acid, 2-(1,1-dimethylethyl)- can be compared with similar compounds such as:
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: This compound has similar antioxidant properties but differs in its molecular structure and specific applications.
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-: Another related compound with applications in UV stabilization and polymer protection.
These comparisons highlight the unique properties and applications of Benzenepropanoic acid, 2-(1,1-dimethylethyl)-, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
1261445-63-9 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(2-tert-butylphenyl)propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)11-7-5-4-6-10(11)8-9-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15) |
InChI Key |
QQXJIRRQQQWSGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,6-diphenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12331723.png)
![(4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12331726.png)


![Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]-](/img/structure/B12331759.png)



![tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride](/img/structure/B12331777.png)
